molecular formula C15H14O4 B1245776 Drypemolundein A

Drypemolundein A

Número de catálogo: B1245776
Peso molecular: 258.27 g/mol
Clave InChI: AXXZXNFRMSHHDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Drypemolundein A is a sesquiterpene lactone first isolated from the stem extract of Drypetes molunduana (Euphorbiaceae), a plant native to tropical Africa . Structurally, it features two isoprenyl units and a linear pentane backbone, distinguishing it from other sesquiterpenes in the genus Drypetes . Pharmacological studies highlight its significant anti-inflammatory and analgesic properties, validated in rodent models where oral administration of the stem extract reduced inflammation and pain responses . Notably, this compound is considered the primary bioactive agent in D. molunduana, with mechanistic studies suggesting modulation of pro-inflammatory pathways .

Propiedades

Fórmula molecular

C15H14O4

Peso molecular

258.27 g/mol

Nombre IUPAC

7-(1-hydroxyethyl)-3-methyl-7H-furo[2,3-h][2]benzoxepin-5-one

InChI

InChI=1S/C15H14O4/c1-8-7-18-14-5-10-3-4-13(9(2)16)19-15(17)12(10)6-11(8)14/h3-7,9,13,16H,1-2H3

Clave InChI

AXXZXNFRMSHHDP-UHFFFAOYSA-N

SMILES canónico

CC1=COC2=C1C=C3C(=C2)C=CC(OC3=O)C(C)O

Sinónimos

drypemolundein A

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Key Structural and Pharmacological Differences

Compound Class Molecular Formula Source Plant Bioactivity References
Drypemolundein A Sesquiterpene lactone C₁₅H₂₀O₃ D. molunduana Anti-inflammatory, analgesic (active)
Drypemolundein B Triterpenoid C₃₀H₄₈O₃ D. gossweileri Inactive in anti-inflammatory assays
Friedelin Triterpenoid C₃₀H₅₀O Multiple Drypetes spp. Cytotoxic, antimicrobial
Putanjivadione Triterpenoid C₃₀H₅₀O₂ D. roxburghii, D. gossweileri Antioxidant, antiplasmodial

This compound vs. Drypemolundein B

  • Structural Differences: this compound is a sesquiterpene lactone (C₁₅ backbone), while Drypemolundein B is a triterpenoid (C₃₀ backbone) with a friedelane skeleton . Recent NMR revisions revealed misassignments in Drypemolundein B’s carbon shifts (e.g., C-29 and C-30), suggesting conformational rigidity in its D/E rings .

This compound vs. Friedelin and Putanjivadione

  • Functional Groups: Friedelin (a pentacyclic triterpenoid) and putanjivadione (a ketone-bearing triterpenoid) lack the lactone moiety critical to this compound’s bioactivity .
  • Pharmacology: Friedelin demonstrates cytotoxicity against microbial pathogens (MIC: 25 µg/mL for Staphylococcus aureus), while putanjivadione shows antiplasmodial activity (IC₅₀: 8 µM for Plasmodium falciparum) .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Drypemolundein A, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, such as catalytic asymmetric synthesis or regioselective functionalization. To optimize yield, researchers should conduct kinetic studies to identify rate-limiting steps and employ techniques like HPLC for purity assessment. Fractional crystallization or preparative chromatography can further refine purity. Pilot-scale trials with controlled variables (e.g., temperature, solvent polarity) are critical for reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for elucidating proton and carbon frameworks. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides absolute stereochemical configuration. Pair these with HPLC-DAD/UV for purity validation, ensuring retention time consistency across solvent systems .

Q. What in vitro models are recommended for preliminary assessment of this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) with positive and negative controls. Prioritize cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer lines for apoptosis studies). Validate results via dose-response curves (IC₅₀ calculations) and replicate experiments across independent labs to mitigate batch variability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Design head-to-head comparative studies under standardized protocols, including orthogonal assays (e.g., Western blotting alongside flow cytometry) to cross-verify results. Use multivariate regression to isolate variables contributing to discrepancies .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s pharmacological studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, four-parameter logistic curve) to quantify EC₅₀/ED₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For time-dependent effects, employ mixed-effects models. Validate assumptions via residual analysis and bootstrap resampling to ensure robustness .

Q. What strategies can be employed to determine the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., halogenation, side-chain elongation). Test derivatives in parallel bioassays and use cheminformatics tools (e.g., molecular docking, QSAR modeling) to correlate structural features with activity. Principal Component Analysis (PCA) can highlight critical substituents influencing potency .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise, revisit experimental conditions (e.g., solvent purity, cell passage number) and apply Bayesian statistics to assess the probability of observed differences .
  • Ethical Compliance : For studies involving human subjects, ensure IRB approval and document participant selection criteria, informed consent, and data anonymization protocols .
  • Literature Synthesis : Use systematic review frameworks (PRISMA guidelines) to map existing knowledge gaps and justify novel hypotheses .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.